![molecular formula C25H29N3O2S B1279809 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 913612-07-4](/img/structure/B1279809.png)
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is a complex organic compound known for its significant pharmacological properties. It is commonly referred to as Brexpiprazole and is used primarily in the treatment of central nervous system disorders, including schizophrenia and major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one involves multiple steps. One common method includes the reaction of 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butanol with 3,4-dihydro-1H-quinolin-2-one under specific conditions. The reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the crystallization of its dihydrate form. The process includes cooling an aqueous alcohol solution containing the compound and an alkali, followed by the addition of water and stirring at controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of quinolinone derivatives.
Biology: Investigated for its effects on neurotransmitter systems.
Mechanism of Action
The compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors and alpha-1 adrenergic receptors. This unique mechanism helps in balancing neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and depression .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Quetiapine: An antipsychotic that acts on multiple neurotransmitter receptors but has a different chemical structure.
Risperidone: Atypical antipsychotic with a different receptor binding profile.
Uniqueness
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is unique due to its balanced activity on both dopamine and serotonin receptors, providing a broader therapeutic spectrum with potentially fewer side effects compared to other antipsychotics .
Properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWOHKNPRBDADQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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